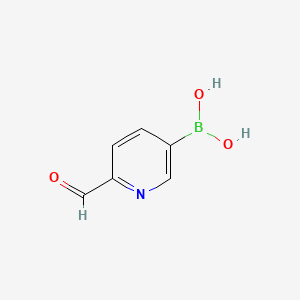

(6-Formylpyridin-3-YL)boronic acid

Description

Propriétés

IUPAC Name |

(6-formylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLRSNPWLRXKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (6-Formylpyridin-3-YL)boronic Acid for Researchers and Drug Development Professionals

(6-Formylpyridin-3-YL)boronic acid , a versatile bifunctional building block, has emerged as a critical reagent in modern synthetic chemistry. Its unique structure, incorporating both a reactive aldehyde and a versatile boronic acid moiety on a pyridine scaffold, offers a gateway to a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on practical insights for its effective utilization in research and development, particularly in the realm of medicinal chemistry.

Core Chemical and Physical Properties

(6-Formylpyridin-3-YL)boronic acid, with the CAS number 1322001-30-8, is a white to off-white solid.[1][2][3] Understanding its fundamental properties is crucial for its proper handling, storage, and application in chemical synthesis.

Physicochemical Data

A summary of the key physicochemical properties of (6-Formylpyridin-3-YL)boronic acid is presented in the table below. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₆H₆BNO₃ | [1] |

| Molecular Weight | 150.93 g/mol | [1] |

| CAS Number | 1322001-30-8 | [1][4] |

| Boiling Point | 362.3 ± 52.0 °C (Predicted) | [4] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 2.77 ± 0.10 (Predicted) | [4] |

Stability and Storage

Proper storage is paramount to maintain the integrity of (6-Formylpyridin-3-YL)boronic acid. The compound should be stored under an inert atmosphere, such as nitrogen or argon, at a temperature of 2-8°C.[4] This precaution is necessary to prevent degradation, particularly protodeboronation, which can be accelerated by moisture and atmospheric oxygen. The aldehyde functionality is also susceptible to oxidation.

Synthesis of (6-Formylpyridin-3-YL)boronic Acid

While a specific, detailed synthesis for (6-Formylpyridin-3-YL)boronic acid is not extensively published in peer-reviewed literature, its preparation can be conceptually designed based on established methodologies for the synthesis of other pyridinylboronic acids. A common and effective strategy involves a lithium-halogen exchange reaction followed by quenching with a borate ester.

Retrosynthetic Analysis and Proposed Synthetic Workflow

A plausible synthetic route starts from a di-substituted pyridine, such as 5-bromo-2-chloropyridine. The workflow would involve the protection of the formyl group precursor, followed by a selective metal-halogen exchange and subsequent borylation.

Caption: Proposed synthetic workflow for (6-Formylpyridin-3-YL)boronic acid.

Key Reactions and Applications in Synthetic Chemistry

The synthetic utility of (6-Formylpyridin-3-YL)boronic acid lies in the orthogonal reactivity of its two functional groups. The boronic acid is a versatile partner in palladium-catalyzed cross-coupling reactions, while the aldehyde group can undergo a wide range of transformations, including reductive amination and Wittig reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. (6-Formylpyridin-3-YL)boronic acid is an excellent coupling partner for the introduction of a formyl-substituted pyridinyl moiety onto various aromatic and heteroaromatic scaffolds. This reaction is particularly valuable in medicinal chemistry for the synthesis of complex drug candidates.

The following is a representative protocol for the Suzuki-Miyaura coupling of (6-Formylpyridin-3-YL)boronic acid with an aryl bromide, adapted from a patented procedure.[5]

-

Reaction Setup: To a stirred solution of the aryl bromide (1.0 equiv) and (6-Formylpyridin-3-YL)boronic acid (1.5 equiv) in a dioxane/water mixture (4:1), add sodium carbonate (3.5 equiv).

-

Degassing: Purge the resulting solution with argon or nitrogen for 15 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.1 equiv) to the reaction mixture and purge with argon for another 10 minutes.

-

Reaction Execution: Heat the reaction mixture at 100°C for 4 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., 10% MeOH in DCM). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Reductive Amination

The aldehyde functionality of (6-Formylpyridin-3-YL)boronic acid provides a handle for the synthesis of various amine derivatives through reductive amination. This reaction is a powerful tool for introducing diversity into molecular scaffolds and for the construction of key pharmacophores.

The following is a general protocol for the reductive amination of (6-Formylpyridin-3-YL)boronic acid with a primary or secondary amine.[6][7]

-

Imine Formation: To a stirred solution of (6-Formylpyridin-3-YL)boronic acid (1.0 equiv) and the desired amine (1.2 equiv) in a suitable solvent such as methanol, add a catalytic amount of acetic acid (0.2 equiv). Stir the reaction at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0°C and add a mild reducing agent such as sodium cyanoborohydride (1.5 equiv) portion-wise.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by the addition of water. Remove the solvent under reduced pressure and extract the aqueous layer with an appropriate organic solvent. Dry the combined organic layers over a drying agent, filter, and concentrate. Purify the crude product by a suitable method, such as column chromatography.

Spectroscopic Characterization

While a comprehensive, publicly available spectral analysis for (6-Formylpyridin-3-YL)boronic acid is limited, data from related compounds and reaction products can provide valuable insights for its characterization.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridyl protons and the aldehyde proton. The aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm). The pyridyl protons will exhibit coupling patterns consistent with a 2,5-disubstituted pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will show a resonance for the carbonyl carbon of the aldehyde group at approximately 190 ppm. The carbon atom attached to the boron will also have a characteristic chemical shift.

-

FT-IR: The infrared spectrum should display a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1690-1715 cm⁻¹. A broad O-H stretching band for the boronic acid hydroxyl groups is also expected.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling (6-Formylpyridin-3-YL)boronic acid. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

References

-

Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines - ResearchGate. Available at: [Link]

-

A Data-Driven Approach to the Development and ... - DOI. Available at: [Link]

-

Discovery and Structure-Activity Relationship Study of (Z)‑5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5‑Phosphate 4‑Kinase Inhibitors - PubMed Central. Available at: [Link]

-

Modular, Bioorthogonal Strategy for the Controlled Loading of Cargo into a Protein Nanocage | Bioconjugate Chemistry - ACS Publications. Available at: [Link]

-

-

Reduction of Tertiary Benzamides to Benzaldehydes by an in situ–Generated Schwartz Reagent (Cp2Zr(H)Cl). Available at: [Link]

-

-

Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. Available at: [Link]

-

Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure d. Available at: [Link]

-

Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. - The Royal Society of Chemistry. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]

- US12168015B2 - Aryl-or heteroaryl-substituted benzene compounds - Google Patents.

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

-

(6-formylpyridin-3-yl)boronic acid In Stock - Anichem. Available at: [Link]

-

Miyaura Borylation Reaction - Organic Chemistry Portal. Available at: [Link]

- WO2016196244A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents.

-

A Mild, Pyridine-Borane-Based Reductive Amination Protocol - Sciencemadness.org. Available at: [Link]

-

3-pyridylboronic acid - Organic Syntheses Procedure. Available at: [Link]

-

Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure directed by weak interactions - ResearchGate. Available at: [Link]

-

Boronic acid - Wikipedia. Available at: [Link]

-

6-(pyridin-3-yloxy)pyridin-3-yl boronic acid - Structure, Synthesis, Properties - Organoboron compounds. Available at: [Link]

-

(PDF) Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate. Available at: [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available at: [Link]

- WO2018127800A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents.

-

ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. - ResearchGate. Available at: [Link]

Sources

- 1. (6-formylpyridin-3-yl)boronic acid 97% | CAS: 1322001-30-8 | AChemBlock [achemblock.com]

- 2. 1322001-30-8|(6-Formylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 1322001-30-8 | (6-Formylpyridin-3-yl)boronic acid - AiFChem [aifchem.com]

- 4. (6-FORMYLPYRIDIN-3-YL)BORONIC ACID CAS#: 1322001-30-8 [amp.chemicalbook.com]

- 5. US12168015B2 - Aryl-or heteroaryl-substituted benzene compounds - Google Patents [patents.google.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Nuances of Formyl-Substituted Boronic Acids: An In-depth Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern synthetic chemistry and drug discovery, formyl-substituted boronic acids have emerged as indispensable building blocks. Their utility in sophisticated cross-coupling reactions, such as the Suzuki-Miyaura coupling, and their growing importance as pharmacophores, underscore the critical need for a comprehensive understanding of their stability and proper handling. This guide provides an in-depth exploration of the factors governing the stability of these versatile reagents, offering field-proven insights and detailed protocols to ensure their integrity from storage to application.

The Chemical Personality of Formyl-Substituted Boronic Acids: A Duality of Reactivity and Instability

Formyl-substituted boronic acids are characterized by the presence of both a boronic acid moiety (-B(OH)₂) and a formyl group (-CHO) on an aromatic ring. This dual functionality, while synthetically advantageous, introduces inherent stability challenges.

1.1. The Dehydration Dilemma: Boronic Acid to Boroxine Equilibrium

A primary characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2][3] This equilibrium is influenced by factors such as water content, temperature, and the electronic nature of the substituents on the aromatic ring. For formyl-substituted boronic acids, this equilibrium can complicate stoichiometry and reaction kinetics if not properly controlled.

1.2. The Tautomeric Tightrope of 2-Formylphenylboronic Acids

Ortho-formylphenylboronic acids exist in a tautomeric equilibrium with their cyclic 3-hydroxybenzoxaborole form. This equilibrium is highly sensitive to the solvent environment and the presence of other substituents on the phenyl ring. The cyclic form is often the biologically active species, making the understanding and control of this equilibrium crucial in drug development.

1.3. Inherent Sensitivities: Oxidation, Protodeboronation, and Photostability

Like many organoboranes, formyl-substituted boronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid.[4][5] Another common degradation pathway is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This process can be influenced by pH and the presence of certain metals.[6] Furthermore, the presence of the chromophoric aldehyde group suggests a potential for photodegradation, a factor to consider during handling and storage.[7][8][9]

Strategic Storage: Preserving the Integrity of Formyl-Substituted Boronic Acids

The key to maintaining the purity and reactivity of formyl-substituted boronic acids lies in meticulous storage practices that mitigate their inherent instabilities.

2.1. Recommended Storage Conditions

To minimize degradation, these compounds should be stored in a controlled environment. The following table summarizes the recommended storage conditions.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows down the rates of dehydration, oxidation, and other degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |

| Moisture | Desiccated environment | Minimizes hydrolysis and the formation of boroxines. |

| Light | Amber vials or dark storage | Protects against potential photodegradation. |

2.2. Container and Packaging Considerations

Proper packaging is the first line of defense against environmental factors.

-

Primary Container: Use amber glass vials with tight-fitting, inert-lined caps (e.g., PTFE-lined).

-

Secondary Containment: Store vials within a desiccator containing a suitable desiccant (e.g., silica gel or calcium sulfate). For highly sensitive compounds, consider storage in a glove box with a controlled inert atmosphere.

-

Labeling: Clearly label all containers with the compound name, date of receipt, and any special handling precautions.

Laboratory Handling: A Matter of Precision and Precaution

The air- and moisture-sensitive nature of many formyl-substituted boronic acids necessitates careful handling to prevent degradation during experimental use.[5][10][11][12][13]

3.1. Weighing and Dispensing Protocol for Air- and Moisture-Sensitive Powders

This protocol is designed to minimize exposure to the atmosphere.

-

Preparation: Before opening the primary container, allow it to equilibrate to room temperature inside a desiccator to prevent condensation of moisture onto the cold solid.

-

Inert Environment: Whenever possible, perform all manipulations within a glove box or glove bag under an inert atmosphere.[5]

-

Rapid Weighing: If a glove box is unavailable, weighing should be performed as quickly as possible.

-

Solution Preparation: Prepare solutions under an inert atmosphere. Use anhydrous solvents to prevent hydrolysis and boroxine formation.

Caption: Workflow for handling air- and moisture-sensitive formyl-substituted boronic acids.

Understanding and Monitoring Degradation: A Proactive Approach

A proactive approach to stability involves not only proper storage and handling but also the ability to detect and understand degradation.

4.1. Common Degradation Pathways and Products

The primary degradation pathways for formyl-substituted boronic acids are summarized below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tips for sample preparation in elemental analysis - Elementar [elementar.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates [organic-chemistry.org]

- 7. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. chemtech-us.com [chemtech-us.com]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]

- 15. ehs.wisc.edu [ehs.wisc.edu]

An In-Depth Technical Guide to (6-Formylpyridin-3-YL)boronic acid: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of (6-Formylpyridin-3-YL)boronic acid

(6-Formylpyridin-3-YL)boronic acid, bearing the CAS number 1322001-30-8, is a bifunctional heterocyclic organoboron compound that has garnered increasing attention as a versatile building block in synthetic and medicinal chemistry. Its structure, which combines a reactive boronic acid moiety with a formyl-substituted pyridine ring, offers a unique convergence of chemical handles for the construction of complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance[1]. Simultaneously, the aldehyde functionality serves as a versatile anchor for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. This dual reactivity makes (6-Formylpyridin-3-YL)boronic acid a highly valuable intermediate in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors[2][3]. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its practical utility in a research and drug development setting.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (6-Formylpyridin-3-YL)boronic acid is paramount for its effective use in the laboratory. The compound is typically a solid at room temperature and requires careful storage to maintain its integrity.

| Property | Value | Source |

| CAS Number | 1322001-30-8 | N/A |

| Molecular Formula | C₆H₆BNO₃ | [4] |

| Molecular Weight | 150.93 g/mol | [4] |

| Appearance | Typically an off-white to yellow solid | General knowledge |

| Purity | Commercially available up to 97% | [4] |

| Storage | Store at 0-8 °C in a dry, sealed container | [4] |

Safety and Handling:

(6-Formylpyridin-3-YL)boronic acid is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[4]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Synthesis of (6-Formylpyridin-3-YL)boronic acid: A Self-Validating Protocol

While multiple strategies exist for the synthesis of pyridinylboronic acids, the lithium-halogen exchange of a corresponding halopyridine followed by an in situ quench with a trialkyl borate has proven to be a robust and high-yielding method[5]. The following protocol is a validated approach for the synthesis of (6-Formylpyridin-3-YL)boronic acid, starting from the commercially available 5-bromo-2-pyridinecarboxaldehyde. The causality behind each step is explained to provide a deeper understanding of the process.

Diagram of the Synthetic Workflow:

Sources

An In-depth Technical Guide to (6-Formylpyridin-3-YL)boronic acid: Properties, Applications, and Experimental Protocols

This technical guide provides a comprehensive overview of (6-Formylpyridin-3-YL)boronic acid, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and applications of this reagent, with a particular focus on its role in carbon-carbon bond formation. The guide emphasizes not just the procedural steps but the underlying chemical principles that govern its reactivity and utility.

Core Compound Characteristics

(6-Formylpyridin-3-YL)boronic acid is a bifunctional organic compound containing both a pyridine ring functionalized with a formyl group and a boronic acid moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The electron-withdrawing nature of the formyl group and the nitrogen atom in the pyridine ring influences the reactivity of the boronic acid, a key consideration in reaction design.

Table 1: Physicochemical Properties of (6-Formylpyridin-3-YL)boronic acid

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BNO₃ | [1][2][3] |

| Molecular Weight | 150.93 g/mol | [1][2][3] |

| CAS Number | 1322001-30-8 | [2][4] |

| Appearance | Typically a solid powder | |

| Purity | Commercially available at >95% to 97% | [1][2] |

| Predicted Boiling Point | 362.3±52.0 °C | [4] |

| Predicted Density | 1.33±0.1 g/cm³ | [4] |

| Storage Conditions | Recommended storage at 2-8°C |

Note: Predicted values are computationally derived and should be used as an estimation.

Synthesis and Stability Considerations

The synthesis of pyridinylboronic acids can be challenging due to the potential for protodeboronation, a process where the C-B bond is cleaved by a proton source. This is particularly true for 2-substituted pyridinylboronic acids. While (6-Formylpyridin-3-YL)boronic acid is a 3,6-disubstituted pyridine derivative and generally more stable, careful handling and reaction condition optimization are crucial for successful application.

To enhance stability, pyridinylboronic acids are often converted to their corresponding boronate esters, such as the pinacol ester. The pinacol ester of (6-Formylpyridin-3-YL)boronic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarbaldehyde, is a common and more stable alternative for storage and use in certain synthetic protocols.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of (6-Formylpyridin-3-YL)boronic acid lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of biaryl and heteroaryl structures prevalent in many drug candidates.[5][6][7] The formyl group on the pyridine ring serves as a versatile handle for further chemical transformations, such as reductive amination or oxidation, after the coupling reaction is complete.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of (6-Formylpyridin-3-YL)boronic acid with a bromo-substituted aromatic compound, adapted from a patented procedure.[8] This protocol should be considered a starting point and may require optimization for different substrates.

Materials:

-

5-bromo-substituted aromatic compound (1.0 equiv)

-

(6-Formylpyridin-3-YL)boronic acid (1.5 equiv)[8]

-

Dioxane/water mixture (e.g., 4:1 v/v)

-

Sodium carbonate (Na₂CO₃) (3.5 equiv)[8]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)[8]

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of the bromo-substituted aromatic compound and (6-Formylpyridin-3-YL)boronic acid in a dioxane/water mixture, add sodium carbonate.

-

Purge the resulting solution with an inert gas (e.g., argon) for 15 minutes to remove dissolved oxygen.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

-

Purge the mixture again with the inert gas for an additional 10 minutes.

-

Heat the reaction mixture to 100°C for 4 hours, or until reaction completion is observed by a suitable monitoring technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., 10% methanol in dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for performing a Suzuki-Miyaura coupling reaction with (6-Formylpyridin-3-YL)boronic acid.

Figure 2: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

The Role of Boronic Acids in Drug Discovery

Boronic acids and their derivatives are of significant interest in medicinal chemistry not only as synthetic intermediates but also as pharmacophores themselves.[9] The boron atom can form reversible covalent bonds with biological nucleophiles, a property that has been exploited in the design of enzyme inhibitors. The incorporation of pyridinylboronic acids like (6-Formylpyridin-3-YL)boronic acid into drug discovery programs allows for the exploration of novel chemical space and the generation of compound libraries with diverse structures and potential biological activities.[6]

Conclusion

(6-Formylpyridin-3-YL)boronic acid is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecular architectures through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, stability, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development. The ability to leverage this and other boronic acids is a key skill for scientists in the pharmaceutical and chemical industries.

References

-

Anichem. (2026). (6-formylpyridin-3-yl)boronic acid In Stock. Retrieved from [Link]

-

Molbase. (n.d.). 6-(pyridin-3-yloxy)pyridin-3-yl boronic acid. Retrieved from [Link]

- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Li, W., Nelson, D. P., Jensen, M. S., & Hoerrner, R. S. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-YLQuinoline. Organic Syntheses, 81, 89.

- Google Patents. (2024).

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(18), 4323.

- Andersson, H., Alim, M. A., & Inganäs, O. (2025, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.

-

Prime Organics. (2026, January 24). The Significance of Boronic Acids in Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

- Martins, P. M., Jesus, J., & Almeida, P. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.

- ACS Publications. (2018, February 6). Modular, Bioorthogonal Strategy for the Controlled Loading of Cargo into a Protein Nanocage.

-

Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]

- ARKAT USA, Inc. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc.

Sources

- 1. (6-formylpyridin-3-yl)boronic acid - Anichem [anichemllc.com]

- 2. (6-formylpyridin-3-yl)boronic acid 97% | CAS: 1322001-30-8 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. (6-FORMYLPYRIDIN-3-YL)BORONIC ACID CAS#: 1322001-30-8 [amp.chemicalbook.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi-res.com [mdpi-res.com]

- 8. US12168015B2 - Aryl-or heteroaryl-substituted benzene compounds - Google Patents [patents.google.com]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Pyridinylboronic Acids: A Comprehensive Technical Guide for Organic Synthesis

Abstract

Pyridinylboronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which has become a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and diverse applications of pyridinylboronic acids. We will delve into the nuances of their stability, the common synthetic routes to access them, and practical strategies for their successful implementation in cross-coupling reactions. This guide aims to bridge the gap between theoretical knowledge and practical application, offering field-proven insights and detailed experimental protocols to empower chemists in their synthetic endeavors.

Introduction: The Rise of Pyridinylboronic Acids in Synthesis

The pyridine motif is a ubiquitous structural element in a vast array of biologically active molecules and functional materials. Consequently, the development of efficient methods for the incorporation of the pyridine ring into complex molecular architectures is of paramount importance. Pyridinylboronic acids have risen to this challenge, serving as versatile and readily accessible building blocks for a wide range of chemical transformations.[1]

Their popularity stems from their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction, which allows for the formation of biaryl and heteroaryl structures with high efficiency and functional group tolerance.[2] Beyond this flagship application, pyridinylboronic acids are also utilized in other important transformations, including C-N and C-O coupling reactions.

However, the chemistry of pyridinylboronic acids is not without its challenges. The inherent electron-deficient nature of the pyridine ring and the presence of the Lewis basic nitrogen atom can lead to issues such as catalyst inhibition and protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom.[2][3] Understanding and overcoming these challenges is crucial for the successful application of these reagents. This guide will provide a detailed exploration of these aspects, offering practical solutions and insights to navigate the intricacies of working with pyridinylboronic acids.

Physicochemical Properties and Stability Considerations

A foundational understanding of the properties of pyridinylboronic acids is essential for their effective handling and use.

2.1. Isomer-Specific Stability

The position of the boronic acid group on the pyridine ring significantly influences the stability of the molecule.

-

3- and 4-Pyridinylboronic Acids: These isomers generally exhibit good stability and can be handled under standard laboratory conditions.

-

2-Pyridinylboronic Acids: In contrast, 2-pyridinylboronic acids are often unstable and prone to protodeboronation. This instability is attributed to the proximity of the boronic acid group to the ring nitrogen, which can facilitate the cleavage of the C-B bond.

2.2. The Advantage of Boronate Esters

To circumvent the instability of 2-pyridinylboronic acids, they are frequently converted to their corresponding boronate esters, most commonly the pinacol ester. These esters exhibit significantly greater stability and are less susceptible to protodeboronation, making them the preferred reagents for many synthetic applications.[4] Boronate esters can often be purified by column chromatography and are generally more amenable to long-term storage.[5][6]

Synthesis of Pyridinylboronic Acids and Esters

A variety of synthetic methods have been developed to access pyridinylboronic acids and their esters, each with its own advantages and limitations. The choice of method often depends on the desired isomer and the presence of other functional groups on the pyridine ring.

3.1. Halogen-Metal Exchange Followed by Borylation

This is a classical and widely used method for the synthesis of pyridinylboronic acids. It typically involves the reaction of a halopyridine (usually a bromo- or iodopyridine) with an organolithium or Grignard reagent at low temperature to generate an intermediate pyridinyl anion. This anion is then quenched with a trialkyl borate, such as triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the boronic acid.

Workflow for Halogen-Metal Exchange and Borylation:

Caption: General workflow for the synthesis of pyridinylboronic acids via halogen-metal exchange.

3.1.1. Detailed Experimental Protocol: Synthesis of 3-Pyridinylboronic Acid via Lithiation

This protocol is adapted from a reliable procedure for the large-scale synthesis of 3-pyridinylboronic acid.[7]

Materials:

-

3-Bromopyridine

-

Triisopropyl borate

-

n-Butyllithium (2.5 M in hexanes)

-

Toluene

-

Tetrahydrofuran (THF)

-

2 N Hydrochloric acid (HCl)

-

5 N Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Acetonitrile

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add toluene, THF, triisopropyl borate, and 3-bromopyridine under a nitrogen atmosphere.

-

Cool the mixture to -40 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via a syringe pump over 1 hour, maintaining the internal temperature below -35 °C.[7]

-

Stir the reaction mixture for an additional 30 minutes at -40 °C.

-

Allow the reaction to warm to -20 °C and then quench by the addition of 2 N HCl.

-

Once the mixture reaches room temperature, separate the aqueous layer.

-

Adjust the pH of the aqueous layer to approximately 7.6-7.7 with 5 N NaOH to precipitate the product.[7]

-

Saturate the aqueous layer with NaCl and extract with THF.

-

Concentrate the combined organic layers under reduced pressure.

-

Recrystallize the crude product from acetonitrile to afford 3-pyridinylboronic acid (often as its boroxine).[7]

3.2. Palladium-Catalyzed Borylation of Halopyridines

The Miyaura borylation is a powerful method for the synthesis of aryl and heteroaryl boronate esters, including pyridinylboronate esters.[8] This reaction involves the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a suitable base.

Workflow for Miyaura Borylation:

Caption: Key components of the Miyaura borylation reaction for pyridinylboronate ester synthesis.

3.2.1. Detailed Experimental Protocol: Synthesis of 2-Pyridinylboronic Acid Pinacol Ester

This protocol provides a general method for the synthesis of pyridinylboronate esters from halopyridines.

Materials:

-

2-Bromopyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane

Procedure:

-

In a flame-dried Schlenk flask, combine 2-bromopyridine, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture at 80-90 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with a suitable solvent such as ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-pyridinylboronic acid pinacol ester.

Purification and Characterization

The purification and characterization of pyridinylboronic acids and their esters are critical steps to ensure their quality and suitability for subsequent reactions.

4.1. Purification Techniques

-

Recrystallization: This is a common method for purifying solid pyridinylboronic acids, particularly the 3- and 4-isomers.[7] A suitable solvent system should be chosen to ensure good recovery of the pure product.

-

Column Chromatography: Pyridinylboronate esters are generally amenable to purification by column chromatography on silica gel.[5] For the purification of some boronic acids, especially those that are prone to decomposition on silica, reversed-phase chromatography may be an alternative. It has been reported that silica gel impregnated with boric acid can be effective for the purification of pinacol esters.[9]

-

Acid-Base Extraction: An aqueous workup involving pH adjustment can be used to separate the amphoteric boronic acids from non-ionizable impurities.[7]

4.2. Characterization Methods

A combination of spectroscopic techniques is typically used to confirm the identity and purity of pyridinylboronic acids and their derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the protons on the pyridine ring and any substituents.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

¹¹B NMR: This is a particularly useful technique for characterizing boron-containing compounds. Pyridinylboronic acids typically show a broad signal in the range of 28-32 ppm, while their pinacol esters appear around 30-34 ppm.[10][11][12]

-

-

Infrared (IR) Spectroscopy: Can be used to identify characteristic functional group vibrations, such as the B-O and O-H stretches.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application of pyridinylboronic acids, enabling the synthesis of a vast array of pyridyl-containing biaryl and heteroaryl compounds.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

5.1. Key Reaction Parameters

The success of a Suzuki-Miyaura coupling reaction involving a pyridinylboronic acid depends on the careful selection of several key parameters.

| Parameter | Common Choices and Considerations |

| Palladium Catalyst | Precatalysts: Pd(OAc)₂, Pd₂(dba)₃ Active Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂[13] Ligands: Buchwald's biarylphosphines (e.g., XPhos, SPhos) are often effective for challenging couplings.[2][14] |

| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, CsF[15] Organic: Triethylamine (Et₃N) The choice of base can significantly impact the reaction rate and yield. Stronger bases are often required for less reactive coupling partners. |

| Solvent | Aqueous mixtures: Toluene/H₂O, Dioxane/H₂O, THF/H₂O Anhydrous: Dioxane, THF, DMF, DME Anhydrous conditions can be crucial to prevent protodeboronation, especially with 2-pyridinylboronic acids.[16] |

| Temperature | Typically ranges from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system. |

5.2. Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 3-Pyridinylboronic Acid with an Aryl Chloride

This protocol provides a general procedure for the coupling of a pyridinylboronic acid with a more challenging aryl chloride coupling partner.

Materials:

-

3-Pyridinylboronic acid

-

Aryl chloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

Procedure:

-

In a Schlenk tube, combine the aryl chloride, 3-pyridinylboronic acid, and potassium phosphate.

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and XPhos in 1,4-dioxane.

-

Add the catalyst solution to the Schlenk tube containing the substrates and base.

-

Add water to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture at 100-110 °C for the required time (monitor by TLC or LC-MS).

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography.

5.3. Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature | - Use a pre-catalyst or activate the catalyst in situ.- Screen different bases and solvent systems.- Increase the reaction temperature. |

| Protodeboronation | - Presence of water or protic solvents- Acidic or basic conditions | - Use anhydrous solvents and reagents.- Use a boronate ester instead of the boronic acid.- Employ a slow-release strategy for the boronic acid.[17][18] |

| Homocoupling of Boronic Acid | - Oxidative conditions- High catalyst loading | - Ensure the reaction is performed under an inert atmosphere.- Reduce the catalyst loading. |

| Catalyst Deactivation | - Coordination of the pyridine nitrogen to the palladium center | - Use a ligand that can displace the pyridine from the metal center.- Consider using a different palladium source or ligand. |

Protecting Group Strategies

In the synthesis of complex molecules containing multiple functional groups, the use of protecting groups can be essential to achieve the desired selectivity.[19] For pyridinylboronic acids, the boronic acid moiety itself can be protected, or other functional groups on the pyridine ring may require protection.

6.1. Protection of the Boronic Acid Group

As previously discussed, converting a boronic acid to a boronate ester, such as a pinacol ester, is a common and effective way to protect it.[20] Other diols can also be used to form cyclic boronate esters with varying stabilities.

Protection/Deprotection of a Boronic Acid as a Pinacol Ester:

Caption: A schematic representation of the protection and deprotection of a boronic acid using pinacol.

6.2. Protection of Other Functional Groups

When other reactive functional groups are present on the pyridine ring, they may need to be protected during the synthesis or coupling of the pyridinylboronic acid. The choice of protecting group will depend on the nature of the functional group and the reaction conditions to be employed. A wide variety of protecting groups are available for common functional groups such as amines, alcohols, and carbonyls.

Conclusion and Future Outlook

Pyridinylboronic acids and their ester derivatives have firmly established themselves as indispensable reagents in the synthetic chemist's toolbox. Their ability to participate in a wide range of powerful cross-coupling reactions has revolutionized the synthesis of pyridyl-containing molecules, with profound implications for drug discovery and materials science. While challenges such as instability and protodeboronation persist, a deeper understanding of the underlying mechanisms and the development of robust synthetic protocols and catalyst systems continue to expand the scope and utility of these versatile building blocks. Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, the synthesis of novel functionalized pyridinylboronic acids, and the application of these reagents in new and innovative synthetic transformations. As the demand for complex, pyridine-containing molecules continues to grow, the importance of pyridinylboronic acids in organic synthesis is set to increase even further.

References

- Liu, Y., Milo, L. J., & Lai, J. H. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153.

- Guild, J. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-34). The Royal Society of Chemistry.

- Grygorenko, O. O., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 838-844.

- Li, W., et al. (2002). A Revised Procedure for the Preparation of 3-Pyridylboronic Acid. Organic Syntheses, 79, 213.

- Zhu, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(21), 4947-4950.

- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510.

- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.

- Carrow, B. P., & Hartwig, J. F. (2011). A Practical Guide for the Suzuki-Miyaura Cross-Coupling Reaction. Inorganic and Organometallic Macromolecules, 1-21.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Ohta, A., et al. (2011). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Tetrahedron Letters, 52(36), 4673-4675.

- Kara Subasat, H., & Güngör, E. (2020). Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 749-756.

-

Request PDF. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]

-

Chem-Station Int. Ed. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from [Link]

- Thompson, A. L., et al. (2005). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 70(8), 3043-3047.

- Blue, I., et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer.

- Google Patents. (n.d.). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.

- Wang, D., & Wuest, W. M. (2016). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Beilstein Journal of Organic Chemistry, 12, 2058-2084.

- Wagner, A. M., & Sanford, M. S. (2017). A Boron Protecting Group Strategy for 1,2-Azaborines. Organic Letters, 19(21), 5884-5887.

- Takeda, K., et al. (2021). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 25(5), 1184-1191.

-

ResearchGate. (n.d.). Suzuki–Miyaura coupling of aryl chlorides with aryl boronic acids.a,b... [Image]. Retrieved from [Link]

- Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3334.

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a a... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). How to purify boronic acids/boronate esters?. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

-

LinkedIn. (2023, November 26). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013).

- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.

-

Reddit. (2024, June 12). For the pro's (Suzuki). Retrieved from [Link]

- Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076.

- Chen, Y.-L., et al. (2021). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 26(21), 6489.

-

Reddit. (n.d.). HELP: Purifying boronic acids sucks. Retrieved from [Link]

- Catalysts. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 54(4), 401-414.

-

University of Bristol. (n.d.). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Retrieved from [Link]

- Adamczyk-Woźniak, A., et al. (2015). Novel 2,6-disubstituted phenylboronic compounds – Synthesis, crystal structures, solution behaviour and reactivity. Journal of Organometallic Chemistry, 788, 36-41.

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Retrieved from [Link]

- Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701-17703.

- Google Patents. (n.d.). WO1994021668A1 - Removal of boronic acid protecting groups by transesterification.

- Kocienski, P. J. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (17), 2183-2211.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. books.rsc.org [books.rsc.org]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

- 18. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 19. Protecting group - Wikipedia [en.wikipedia.org]

- 20. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

The Formylpyridine Scaffold: A Privileged Motif in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyridine Ring and the Strategic Role of the Formyl Group

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic drugs.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its modulation of a molecule's polarity and basicity, make it a "privileged scaffold" in the design of novel therapeutic agents.[1] The introduction of a formyl group (-CHO) onto this versatile ring system gives rise to formylpyridine derivatives, a class of compounds with a remarkably broad and potent spectrum of biological activities. This guide provides a comprehensive technical overview of the biological activities of formylpyridine derivatives, with a focus on their anticancer and antimicrobial properties, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.

The formyl group, an aldehyde functional group, is a key pharmacophoric feature that significantly influences the biological profile of the pyridine nucleus. Its electrophilic nature allows for a variety of chemical transformations, most notably the formation of Schiff bases with primary amines, such as those found in thiosemicarbazides.[2] This reactivity is central to the biological activity of many formylpyridine derivatives, enabling them to interact with and inhibit crucial biological targets.

Anticancer Activity of Formylpyridine Derivatives: Targeting Multiple Hallmarks of Cancer

Formylpyridine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines through diverse mechanisms of action.[1][3] Their ability to interfere with critical cellular processes such as cell cycle progression, apoptosis, and angiogenesis underscores their therapeutic potential.

Mechanisms of Anticancer Action

The anticancer effects of formylpyridine derivatives are often multifaceted, targeting key enzymes and signaling pathways involved in tumor growth and survival.

-

Enzyme Inhibition: A primary mechanism of action for many formylpyridine derivatives is the inhibition of enzymes crucial for cancer cell proliferation and survival.[1]

-

Ribonucleotide Reductase Inhibition: Formylpyridine thiosemicarbazones are potent inhibitors of ribonucleotide reductase (RR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[4] By chelating essential metal ions in the active site of RR, these compounds disrupt DNA replication and repair, leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: Several pyridine derivatives have been shown to inhibit various protein kinases that are often dysregulated in cancer.[1] For instance, some pyridine-ureas have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5] By blocking VEGFR-2 signaling, these compounds can suppress the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

Histone Deacetylase (HDAC) Inhibition: Certain pyridine derivatives have been identified as HDAC inhibitors.[3][6] HDACs play a crucial role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[6]

-

-

Induction of Apoptosis: Formylpyridine derivatives can trigger programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways. This can involve the generation of reactive oxygen species (ROS), DNA damage, and the modulation of pro- and anti-apoptotic proteins.[6]

-

Cell Cycle Arrest: By interfering with the machinery that governs cell division, formylpyridine derivatives can induce cell cycle arrest at various checkpoints, preventing the proliferation of cancer cells.[6]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Formylpyridine derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[7][8]

Mechanisms of Antimicrobial Action

The antimicrobial activity of formylpyridine derivatives is often attributed to their ability to disrupt essential cellular processes in microorganisms.

-

Inhibition of DNA Gyrase: Some pyridine derivatives, particularly those with fused ring systems like naphthyridines, are known to inhibit bacterial DNA gyrase.[9] This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.

-

Disruption of Cell Membrane Integrity: Certain formylpyridine derivatives can interfere with the structure and function of microbial cell membranes, leading to leakage of cellular contents and cell death.

-

Enzyme Inhibition: Similar to their anticancer activity, formylpyridine derivatives can inhibit microbial enzymes that are vital for survival.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of formylpyridine derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design and optimization of more potent and selective drug candidates.[10][11]

Key Structural Features Influencing Activity:

-

Position of the Formyl Group: The position of the formyl group on the pyridine ring (e.g., 2-formyl, 3-formyl, or 4-formyl) significantly impacts the molecule's reactivity and its ability to bind to biological targets.

-

Substituents on the Pyridine Ring: The presence of other substituents on the pyridine ring, such as halogens, alkyl, or aryl groups, can modulate the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby influencing its biological activity.[11] For instance, the introduction of electron-withdrawing groups can enhance the electrophilicity of the formyl carbon, potentially increasing its reactivity.

-

The Nature of the Schiff Base: In the case of thiosemicarbazone and other Schiff base derivatives, the nature of the substituent on the terminal nitrogen atom of the side chain plays a critical role in determining the compound's biological activity and metal-chelating properties.

Experimental Protocols for Evaluating Biological Activity

The evaluation of the biological activity of formylpyridine derivatives involves a series of well-established in vitro and in vivo assays.

In Vitro Anticancer Activity Assays

A crucial first step in assessing the anticancer potential of formylpyridine derivatives is to determine their cytotoxicity against a panel of cancer cell lines.

Protocol: MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the formylpyridine derivative (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity Assays

The antimicrobial efficacy of formylpyridine derivatives is typically assessed by determining their ability to inhibit the growth of various microorganisms.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution of Compound: Prepare a serial two-fold dilution of the formylpyridine derivative in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation

Table 1: Anticancer Activity of Selected Formylpyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.11 (72h) | VEGFR-2 Inhibition | [5] |

| Pyridine-urea derivative 8b | NCI-60 panel | Mean GI = 43% | VEGFR-2 Inhibition | [5] |

| Pyridine derivative H42 | SKOV3 (Ovarian) | 0.87 | HDAC6 Inhibition, Apoptosis Induction | [6] |

| Pyridine derivative H42 | A2780 (Ovarian) | 5.4 | HDAC6 Inhibition, Apoptosis Induction | [6] |

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound | Microorganism | MIC (mg/mL) | Reference |

| Pyridine derivative 12a | E. coli | 0.0195 | [10] |

| Pyridine derivative 12a | B. mycoides | <0.0048 | [10] |

| Pyridine derivative 12a | C. albicans | <0.0048 | [10] |

| Pyridine derivative 15 | E. coli | >0.0048 | [10] |

| Pyridine derivative 15 | B. mycoides | 0.0098 | [10] |

| Pyridine derivative 15 | C. albicans | 0.039 | [10] |

Visualization of Key Concepts

Caption: Anticancer mechanisms of formylpyridine derivatives.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. ijsat.org [ijsat.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Mastering Biaryl Synthesis: A Detailed Application Guide to the Suzuki Coupling of (6-Formylpyridin-3-YL)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide offers an in-depth exploration of the Suzuki-Miyaura cross-coupling protocol as applied to (6-Formylpyridin-3-YL)boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, owing to the prevalence of the formyl-substituted pyridyl moiety in a wide array of biologically active compounds and functional materials. This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances, empowering researchers to optimize conditions, troubleshoot potential issues, and confidently apply this powerful synthetic tool.

The Strategic Importance of (6-Formylpyridin-3-YL)boronic Acid in Synthesis

The pyridine ring is a fundamental scaffold in numerous pharmaceuticals and agrochemicals. The strategic placement of a formyl group, a versatile synthetic handle, at the 6-position, and a boronic acid at the 3-position of the pyridine ring makes (6-Formylpyridin-3-YL)boronic acid a highly valuable reagent. The formyl group can be readily converted into a variety of other functionalities, such as amines, alcohols, and carboxylic acids, or used in imine and Wittig-type reactions. The boronic acid moiety allows for the facile construction of carbon-carbon bonds with a wide range of (hetero)aryl halides and triflates via the palladium-catalyzed Suzuki-Miyaura coupling reaction.[1][2]

The electron-withdrawing nature of the formyl group presents unique challenges and considerations in the Suzuki coupling. This guide will address these aspects, providing a robust framework for successful implementation.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[2] The catalytic cycle, centered around a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A critical aspect of this reaction is the activation of the boronic acid with a base, which facilitates the crucial transmetalation step.[3]

Key Considerations for Coupling (6-Formylpyridin-3-YL)boronic Acid

The presence of both a Lewis basic pyridine nitrogen and an electron-withdrawing formyl group on the boronic acid partner introduces specific challenges that must be addressed for a successful coupling reaction.

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands can mitigate this issue by sterically hindering this unproductive coordination.[4]

-

Protodeboronation: Pyridylboronic acids, particularly those with electron-withdrawing substituents, are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[5] This process is often promoted by aqueous basic conditions. Careful selection of the base and solvent system is crucial to minimize this pathway.

-

Aldehyde Reactivity: The formyl group is generally stable under Suzuki coupling conditions. However, under harsh conditions (e.g., high temperatures and strongly coordinating phosphine-free palladium catalysts), decarbonylation can be a potential side reaction, although this is more commonly observed with acyl halides.

Recommended Protocol and Optimization Strategies

Based on established methodologies for similar electron-deficient heteroarylboronic acids, the following protocol provides a robust starting point for the Suzuki coupling of (6-Formylpyridin-3-YL)boronic acid.

Experimental Workflow

Detailed Step-by-Step Protocol

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), (6-Formylpyridin-3-YL)boronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

-

Solvent Addition: Add the appropriate solvent system. A common choice is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water in a 4:1 to 10:1 ratio).

-

Degassing: Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. This step is critical to remove dissolved oxygen, which can oxidize the palladium(0) catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80 °C and 110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]

Recommended Reagents and Conditions

The optimal reaction conditions can vary depending on the specific aryl halide coupling partner. The following table summarizes recommended starting points and alternatives.

| Component | Recommended | Alternatives | Rationale & Key Considerations |

| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings.[3] For more challenging substrates, a combination of a palladium source like Pd₂(dba)₃ with a specific ligand is often more effective.[7] |

| Ligand | (if using Pd₂(dba)₃ or Pd(OAc)₂) SPhos, XPhos, or RuPhos (1.2-2.4 equiv relative to Pd) | P(t-Bu)₃, PCy₃ | Bulky, electron-rich phosphine ligands are often necessary to promote the coupling of electron-deficient heteroarylboronic acids and to prevent catalyst inhibition by the pyridine nitrogen.[4] |

| Base | K₂CO₃ or K₃PO₄ (2-3 equiv) | Cs₂CO₃, Na₂CO₃, KF | The choice of base is critical. K₂CO₃ and K₃PO₄ are generally effective.[8] For base-sensitive substrates, a milder base like KF may be beneficial.[3] |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O, DME/H₂O, THF/H₂O | The solvent system must be able to dissolve both the organic and inorganic reagents to some extent. The presence of water is often crucial for the activation of the boronic acid. |

| Temperature | 80-110 °C | Room temperature to reflux | Higher temperatures are often required for less reactive aryl chlorides. Microwave irradiation can sometimes accelerate the reaction.[9] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst (oxidized)- Inefficient degassing- Catalyst inhibition by pyridine nitrogen- Poor solubility of reagents | - Ensure proper degassing technique.- Use a fresh batch of catalyst.- Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).- Try a different solvent system to improve solubility. |

| Protodeboronation of the Boronic Acid | - Excess water or base- Prolonged reaction time at high temperature | - Use a milder base (e.g., KF).- Reduce the amount of water in the solvent system.- Monitor the reaction closely and stop it once the starting material is consumed. |

| Formation of Homocoupled Byproducts | - Inefficient cross-coupling | - Optimize the catalyst and ligand system.- Ensure the stoichiometry of the coupling partners is correct. |

| Difficulty in Product Purification | - Polarity of the formyl-substituted product- Co-elution with byproducts | - Use a gradient elution in column chromatography.- Consider a different stationary phase for chromatography (e.g., alumina).- Recrystallization of the final product can be an effective purification method.[10] |

Conclusion

The Suzuki-Miyaura cross-coupling of (6-Formylpyridin-3-YL)boronic acid is a powerful and versatile method for the synthesis of complex biaryl and heteroaryl structures. By understanding the underlying mechanism and the specific challenges posed by this functionalized substrate, researchers can effectively navigate the optimization of reaction conditions to achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this important synthetic transformation in drug discovery and materials science.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave Chemistry: One-Pot Cyclization/Suzuki Coupling, Reaction Screening of o-Alkynyl benzaldehydes, Vorbrüggen Glycosylation, Pyrazolopyridines [organic-chemistry.org]

- 10. home.sandiego.edu [home.sandiego.edu]